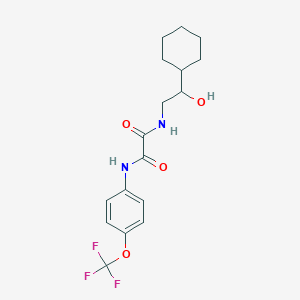
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, commonly known as TTX-7, is a chemical compound that has been gaining attention in the scientific community due to its potential use in research applications. TTX-7 is a synthetic oxalamide derivative that is structurally similar to other compounds such as oxaliplatin and cisplatin, which are commonly used in chemotherapy treatments. However, TTX-7 has unique properties that make it a promising candidate for various scientific studies.
Aplicaciones Científicas De Investigación
1. Polymer Modification
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide and similar oxalamide compounds are used to enhance the crystallization behavior of poly(hydroxyalkanoate)s (PHAs), a type of bacterially synthesized polymer. These compounds, particularly those with phenyl groups, significantly improve the nucleation efficiency and compatibility in the PHA matrix, thereby increasing crystallization temperature and crystallinity. This modification is crucial in improving the material properties of PHAs for various applications (Xu et al., 2017).
2. Industrial Chemistry Processes
In the context of industrial chemistry, particularly in the production of cyclohexanone oxime, a precursor in the nylon-6 industry, compounds like this compound are relevant in studying the kinetics and efficiency of reactions. For instance, the oximation of cyclohexanone, a key step in producing cyclohexanone oxime, can be influenced by various factors, such as pH and interfacial area between phases, where compounds like oxalamides may play a role (Lorenzo et al., 2016).
3. Electrocatalytic Reactions
Research in the field of electrocatalysis has also seen the application of N-oxyl compounds, which are chemically related to oxalamides. These compounds, including this compound, can act as catalysts in various electrosynthetic reactions, owing to their ability to undergo redox reactions at electrode surfaces. This makes them valuable for studying and developing new electrochemical processes in organic chemistry (Nutting et al., 2018).
4. Organic Synthesis
Oxalamides and their derivatives are crucial in the field of organic synthesis. They are used in novel synthetic approaches to produce various organic compounds, such as N-oxalamides and N-(2-carboxyaryl)-N2-(aryl or H)oxalamides. These compounds provide a versatile foundation for synthesizing a broad range of organic molecules, which have applications in pharmaceuticals, materials science, and more (Mamedov et al., 2016).
5. Analytical Chemistry Applications
In analytical chemistry, oxalamides and related compounds are used as probes and sensors due to their selective reaction mechanisms. For instance, specific oxalamide derivatives can act as highly selective optical probes for detecting hydrogen peroxide in biological samples, which is crucial for understanding oxidative stress and other biological processes (Chang et al., 2004).
Propiedades
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O4/c18-17(19,20)26-13-8-6-12(7-9-13)22-16(25)15(24)21-10-14(23)11-4-2-1-3-5-11/h6-9,11,14,23H,1-5,10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOUURGIRHNCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2875614.png)
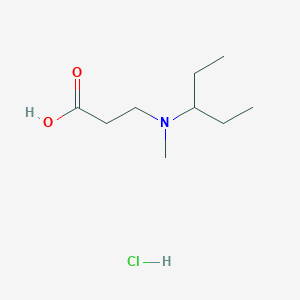
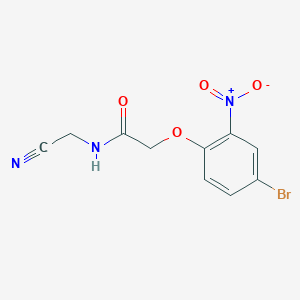

![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2875620.png)

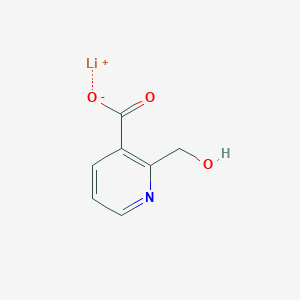
![2,4,6-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2875627.png)
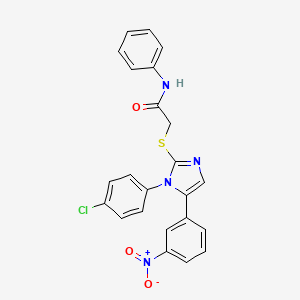
![2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2875631.png)
![2-ethoxy-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2875632.png)
![3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B2875633.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2875634.png)
![5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2875635.png)